molecular formula C18H15NO2 B1298070 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid CAS No. 20389-06-4

2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid

Cat. No. B1298070
CAS RN: 20389-06-4
M. Wt: 277.3 g/mol
InChI Key: ZHOVQBPFQFEWSA-UHFFFAOYSA-N
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Description

“2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the linear formula C18H15NO2 . It has a molecular weight of 277.326 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring attached to a carboxylic acid group and a 3,4-dimethylphenyl group . The CAS Number for this compound is 20389-06-4 .

Scientific Research Applications

  • Synthesis and Biological Evaluation :

    • Quinoline-2-carboxylates, including 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid derivatives, have been synthesized under microwave irradiation. These compounds were evaluated for various biological activities, such as antioxidant, antimicrobial, antiplatelet, and anti-inflammatory activities. Some derivatives demonstrated significant potential in these areas, indicating the versatility of these compounds in biological applications (Fazal et al., 2015).
  • Cytotoxic Activity :

    • Certain carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinoline-4-carboxylic acids, have been synthesized and tested for cytotoxic activity against various cancer cell lines. These compounds displayed potent cytotoxicity, with some showing promising results in vivo against colon tumors in mice (Deady et al., 2003).
  • Synthetic Chemistry Innovations :

    • A novel synthetic protocol for quinoline-2-carboxylates has been developed, demonstrating the chemical versatility and adaptability of these compounds in various synthetic contexts. This protocol involves a one-pot synthesis under heterogeneous conditions, highlighting the practical utility in synthetic chemistry (Gabrielli et al., 2016).
  • Antioxidant and Antibacterial Studies :

    • Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have been synthesized and evaluated for antioxidant and antibacterial activities. These compounds showed good chelating ability and scavenging activity, with some demonstrating potency comparable to ampicillin against certain bacterial strains (Shankerrao et al., 2013).
  • Photophysical Properties Study :

    • Quinoline-6-carboxylic acid derivatives have been synthesized and their photophysical behaviors studied. These compounds exhibited dual emissions and large Stokes shift emission patterns, indicating their potential in photophysical applications and as fluorescent probes (Padalkar & Sekar, 2014).

Future Directions

The future directions for “2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis protocols, chemical reactions, and potential biological and pharmaceutical activities .

properties

IUPAC Name

2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-7-8-13(9-12(11)2)17-10-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOVQBPFQFEWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350110
Record name 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20389-06-4
Record name 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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